molecular formula C7H12O3 B14784428 Methyl 2-((1R,2S)-2-(hydroxymethyl)cyclopropyl)acetate

Methyl 2-((1R,2S)-2-(hydroxymethyl)cyclopropyl)acetate

Cat. No.: B14784428
M. Wt: 144.17 g/mol
InChI Key: GIEUTJKEZCVILV-UHFFFAOYSA-N
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Description

Methyl 2-((1R,2S)-2-(hydroxymethyl)cyclopropyl)acetate is an organic compound characterized by a cyclopropyl ring substituted with a hydroxymethyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((1R,2S)-2-(hydroxymethyl)cyclopropyl)acetate typically involves the cyclopropanation of suitable precursors followed by esterification. One common method includes the reaction of a cyclopropyl carbinol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include the use of advanced catalysts and solvents to enhance the efficiency of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Methyl 2-((1R,2S)-2-(hydroxymethyl)cyclopropyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((1R,2S)-2-(hydroxymethyl)cyclopropyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

  • Methyl 2-((1R,2S)-2-(hydroxymethyl)cyclopropyl)propanoate
  • Ethyl 2-((1R,2S)-2-(hydroxymethyl)cyclopropyl)acetate
  • Methyl 2-((1R,2S)-2-(hydroxymethyl)cyclopropyl)butanoate

Comparison: Methyl 2-((1R,2S)-2-(hydroxymethyl)cyclopropyl)acetate is unique due to its specific ester group and the position of the hydroxymethyl group on the cyclopropyl ring. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 2-[2-(hydroxymethyl)cyclopropyl]acetate

InChI

InChI=1S/C7H12O3/c1-10-7(9)3-5-2-6(5)4-8/h5-6,8H,2-4H2,1H3

InChI Key

GIEUTJKEZCVILV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC1CO

Origin of Product

United States

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